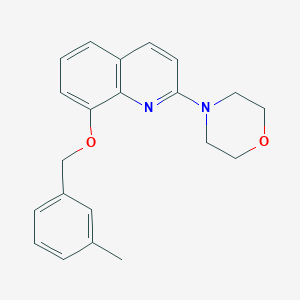

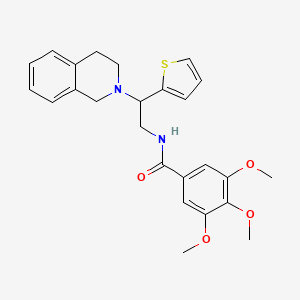

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine” is a synthetic cannabinoid receptor agonist . It is based on the structure of quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of quinolines often involves reactions with heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions .Chemical Reactions Analysis

In the metabolism of synthetic cannabinoid receptor agonists like “4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine”, ester hydrolysis is an important step in the Phase I metabolism . Monohydroxy and N-dealkyl metabolites of the ester hydrolysis products were detected as well as glucuronides .Scientific Research Applications

- Quinolone derivatives, including this compound, have been investigated for their antioxidant properties . The presence of substituents like carbonyl, phenolic, and phenyl side chains contributes to their antioxidant activity. Researchers have identified two derivatives of this compound with high antioxidant potential.

- Quinolones play a crucial role in synthesizing antimalarial drugs. Compounds derived from quinolone, such as mefloquine, chloroquine, and amodiaquine, exhibit antimalarial activity . Investigating the antimalarial potential of this specific derivative could be valuable.

- Some quinolone derivatives demonstrate activity against various viruses, including enterovirus, Ebola, human immunodeficiency virus (HIV), and SARS virus . Exploring the antiviral effects of this compound could contribute to drug development.

- The 8-hydroxyquinoline-2(1H)-one derivative possesses a keto group in the 2-position and acts as an excellent β2-adrenoceptor agonist . Investigating its pharmacological effects in this context could be significant.

- This compound has been associated with antiplatelet properties . Understanding its mechanism of action and potential clinical applications in preventing platelet aggregation is essential.

- Quinolone derivatives, including 8-hydroxyquinoline-2(1H)-one, have demonstrated antiproliferative effects . Investigating whether this specific morpholine-substituted derivative exhibits similar properties is worth exploring.

Antioxidant Activity

Antimalarial Agents

Antiviral Properties

β2-Adrenoceptor Agonist

Antiplatelet Activity

Antiproliferative Agent

Future Directions

properties

IUPAC Name |

4-[8-[(3-methylphenyl)methoxy]quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-16-4-2-5-17(14-16)15-25-19-7-3-6-18-8-9-20(22-21(18)19)23-10-12-24-13-11-23/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANGBMBQGCDNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)

![2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2824293.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)